molecular formula C10H12N2O B14405909 2-[(Propan-2-ylidene)amino]benzamide CAS No. 87773-27-1

2-[(Propan-2-ylidene)amino]benzamide

Katalognummer: B14405909
CAS-Nummer: 87773-27-1
Molekulargewicht: 176.21 g/mol
InChI-Schlüssel: LPRNAQKQTZNXQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Propan-2-ylidene)amino]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to an imine group, which is further substituted with a propan-2-ylidene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Propan-2-ylidene)amino]benzamide typically involves the reaction of benzamide with an appropriate isopropylidene amine. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to obtain high-purity product.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Propan-2-ylidene)amino]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of benzamide oxides.

    Reduction: Formation of 2-[(Propan-2-yl)amino]benzamide.

    Substitution: Formation of substituted benzamides.

Wissenschaftliche Forschungsanwendungen

2-[(Propan-2-ylidene)amino]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[(Propan-2-ylidene)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The benzamide group may also interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzamide: The parent compound, lacking the imine and propan-2-ylidene groups.

    N-Substituted Benzamides: Compounds with various substituents on the nitrogen atom of the benzamide group.

    Imines: Compounds with a similar imine functional group but different substituents.

Uniqueness

2-[(Propan-2-ylidene)amino]benzamide is unique due to the presence of both the imine and benzamide groups, which confer distinct chemical reactivity and potential biological activity. The propan-2-ylidene group further enhances its lipophilicity and ability to interact with hydrophobic regions of target molecules.

Eigenschaften

CAS-Nummer

87773-27-1

Molekularformel

C10H12N2O

Molekulargewicht

176.21 g/mol

IUPAC-Name

2-(propan-2-ylideneamino)benzamide

InChI

InChI=1S/C10H12N2O/c1-7(2)12-9-6-4-3-5-8(9)10(11)13/h3-6H,1-2H3,(H2,11,13)

InChI-Schlüssel

LPRNAQKQTZNXQD-UHFFFAOYSA-N

Kanonische SMILES

CC(=NC1=CC=CC=C1C(=O)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.